2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromen-6-one Core: The initial step involves the formation of the benzo[c]chromen-6-one core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenol, with a chloroacetyl chloride in the presence of a base like pyridine.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine moiety. This can be accomplished by reacting the intermediate product with 4-methylpiperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Hydroxylation and Chlorination: The final steps involve the hydroxylation and chlorination of the compound. Hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide, while chlorination can be carried out using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a dechlorinated product
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H23ClN2O3/c1-21-6-8-22(9-7-21)11-15-17(23)16(20)10-14-12-4-2-3-5-13(12)19(24)25-18(14)15/h10,23H,2-9,11H2,1H3 |
InChI Key |
ZAWDSXYOJNYYNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
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